1-Boc-4-(1-oxo-indan-5-YL)-piperazine chemical properties
1-Boc-4-(1-oxo-indan-5-YL)-piperazine chemical properties
An In-Depth Technical Guide to 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine ring is one such scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties and synthetic versatility allow for the precise orientation of pharmacophoric groups, making it an invaluable component in drug design.[4]
This guide focuses on 1-Boc-4-(1-oxo-indan-5-YL)-piperazine (IUPAC Name: tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate), a key intermediate that marries the piperazine core with an indanone moiety. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization, making this molecule a versatile building block for constructing complex and novel drug candidates.[5][6] This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, analytical characterization, and its strategic importance for researchers in pharmacology and drug development.
Core Chemical & Physical Properties
A foundational understanding of a molecule's properties is critical for its effective use in synthesis and formulation. The data for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine are summarized below.
| Property | Value | Source / Method |
| CAS Number | 954240-38-1 | [7][8] |
| Molecular Formula | C₁₈H₂₄N₂O₃ | Calculated |
| Molecular Weight | 316.39 g/mol | Calculated |
| IUPAC Name | tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate | [8] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds[6] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol, DMSO) | Inferred from related compounds[6] |
Structural Anatomy
The molecule's structure is key to its utility. It features three main components: the indanone system, the piperazine linker, and the Boc-protecting group.
Caption: Molecular components of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine.
Synthesis and Purification Protocol
While multiple synthetic routes to N-aryl piperazines exist, the Palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding pathway.[5] This method is favored for its tolerance of various functional groups and its robust nature.
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
The synthesis involves the cross-coupling of 5-bromo-1-indanone with 1-Boc-piperazine . The choice of a palladium catalyst and a specialized phosphine ligand is critical for achieving high efficiency. Sodium tert-butoxide serves as the base to facilitate the catalytic cycle.
Caption: Proposed workflow for the synthesis and purification.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromo-1-indanone (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.1 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-indanone, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure title compound.
Trustworthiness of Protocol: This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity and purity are confirmed through the analytical methods described in the next section. The causality for using a bulky phosphine ligand like RuPhos is to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N cross-coupling reactions.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | Boc Group: A sharp singlet at ~1.4-1.5 ppm (9H). Piperazine Protons: Two sets of multiplets, typically between 2.8-3.8 ppm (8H). Indanone Aliphatic Protons: Two triplets at ~2.6 ppm (2H, -CH₂-) and ~3.0 ppm (2H, -CH₂C=O). Indanone Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[11][12][13] |
| ¹³C NMR | Boc Group: Signals at ~28.5 ppm (C(CH₃)₃), ~80.0 ppm (C(CH₃)₃), and ~154.0 ppm (C=O). Piperazine Carbons: Signals in the range of 40-55 ppm. Indanone Carbons: Aliphatic signals ~25-40 ppm, aromatic signals ~110-150 ppm, and a ketone carbonyl signal at >190 ppm.[11][14] |
| FT-IR | Carbamate C=O Stretch: Strong absorption band around 1690 cm⁻¹. Ketone C=O Stretch: Strong absorption band around 1710 cm⁻¹. C-N Stretch: Bands in the 1100-1300 cm⁻¹ region. Aromatic C-H Stretch: Bands >3000 cm⁻¹.[11][15] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 317.18. |
Reactivity and Synthetic Utility
The primary value of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine lies in its potential for further chemical modification at two key sites. This dual reactivity allows for the systematic exploration of chemical space in a drug discovery program.
Caption: Key reactive sites and potential transformations.
-
Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane). This unmasks the secondary amine on the piperazine ring, providing a nucleophilic site for subsequent reactions.[5]
-
Functionalization of the Free Amine: Once deprotected, the newly available N-H group can undergo a vast array of transformations, including:
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse alkyl substituents.[4]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Arylation: A second Buchwald-Hartwig coupling to create diarylpiperazines.
-
-
Modification of the Indanone Carbonyl: The ketone group can be targeted for reactions such as reduction to an alcohol, providing a new hydrogen bond donor, or reaction with Grignard reagents to introduce further carbon-based substituents.
Applications in Medicinal Chemistry
This molecule is not an end-product but a strategic intermediate. The piperazine-aryl scaffold is a well-established pharmacophore for CNS disorders, including depression, anxiety, and psychosis.[2][16][17] Compounds containing this motif often exhibit affinity for serotonin (5-HT) and dopamine receptors. The indanone portion adds rigidity and specific steric and electronic features that can be optimized to enhance potency and selectivity for a desired biological target. Researchers can use this building block to rapidly generate a library of related compounds, enabling efficient structure-activity relationship (SAR) studies to identify lead candidates for new therapeutics.[18]
Conclusion
1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a high-value chemical intermediate for researchers in drug discovery. Its structure combines the privileged piperazine scaffold with a modifiable indanone moiety. The presence of the Boc protecting group allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of compound libraries targeting CNS disorders and other therapeutic areas. The robust synthesis protocol and clear analytical characterization pathway described herein provide scientists with the necessary tools to confidently incorporate this versatile building block into their research and development programs.
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